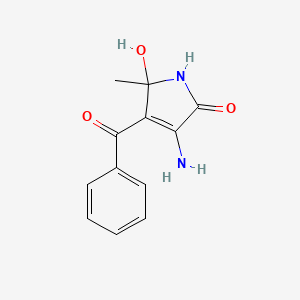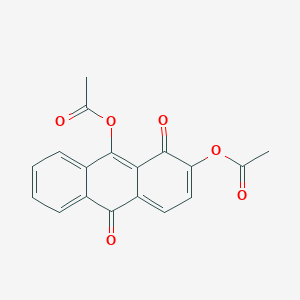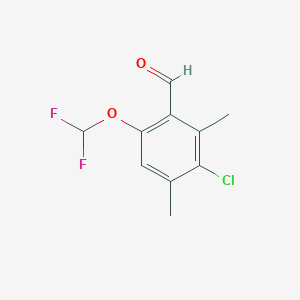
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy functional groups attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the introduction of the chloro and difluoromethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of this compound.
化学反応の分析
Types of Reactions
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction produces alcohols.
科学的研究の応用
3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and difluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Chloro-6-(difluoromethoxy)pyridazine
- 3-Chloro-6-(difluoromethoxy)phenylalanine
Uniqueness
Compared to similar compounds, 3-Chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde stands out due to its specific combination of functional groups and structural configuration. This uniqueness can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications.
特性
CAS番号 |
88311-15-3 |
|---|---|
分子式 |
C10H9ClF2O2 |
分子量 |
234.62 g/mol |
IUPAC名 |
3-chloro-6-(difluoromethoxy)-2,4-dimethylbenzaldehyde |
InChI |
InChI=1S/C10H9ClF2O2/c1-5-3-8(15-10(12)13)7(4-14)6(2)9(5)11/h3-4,10H,1-2H3 |
InChIキー |
KHIBWQUYBJLQIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)C)C=O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


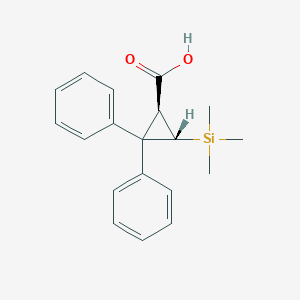
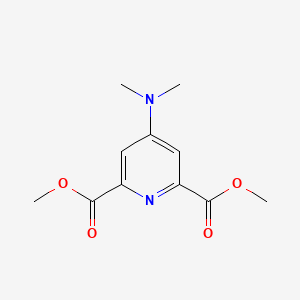
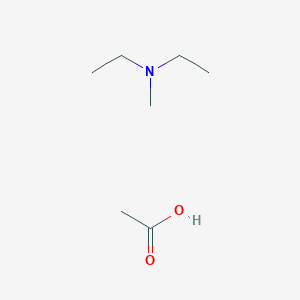
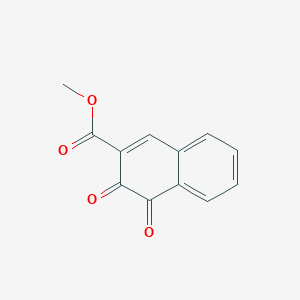

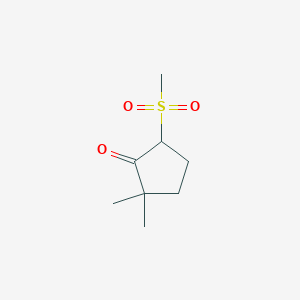

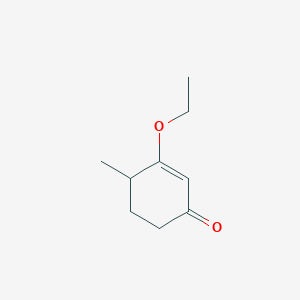
![Nonanoic acid, 9-[[(diethoxyphosphinyl)acetyl]oxy]-, methyl ester](/img/structure/B14378348.png)


